2-溴-4-(溴甲基)噻唑-5-羧酸乙酯

描述

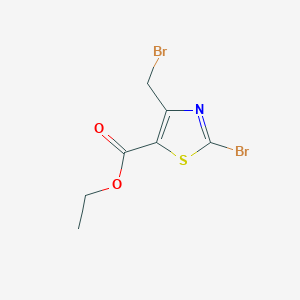

“Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate” is a chemical compound with the empirical formula C7H8BrNO2S . It is a halogenated heterocycle .

Molecular Structure Analysis

The molecular weight of “Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate” is 250.11 . The InChI key is CFBIOWPDDZPIDP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate” is a solid at 20°C . Its melting point is between 65-69°C . It is slightly soluble in methanol .科学研究应用

医药化学

2-溴-4-(溴甲基)噻唑-5-羧酸乙酯是合成各种药物化合物的重要中间体。其独特的噻唑环结构常被用于开发具有抗菌、抗真菌和抗癌特性的药物。 溴甲基可进一步进行官能化,使其成为药物化学中用途广泛的结构单元 .

有机合成

在有机合成中,该化合物作为构建复杂分子的关键试剂。其溴甲基特别适用于将噻唑部分引入更大的有机骨架。 这使其成为合成杂环化合物的重要组成部分,杂环化合物在许多天然产物和药物中很常见 .

材料科学

2-溴-4-(溴甲基)噻唑-5-羧酸乙酯用于开发先进材料,包括聚合物和树脂。将其掺入聚合物链中可以提高所得材料的热稳定性和机械性能。 这种应用在生产用于工业应用的高性能材料方面尤为重要 .

农业化学

在农业化学中,正在探索该化合物作为杀虫剂或除草剂的潜力。 噻唑环以其生物活性而闻名,对该化合物的修饰可以导致开发更有效、更环保的新型农药 .

生物化学研究

2-溴-4-(溴甲基)噻唑-5-羧酸乙酯也用作生物化学研究中的探针或抑制剂。其与各种生物靶标相互作用的能力使其在研究酶机制和蛋白质相互作用方面非常有用。 这可以加深对生物过程的理解并开发新的治疗策略 .

环境科学

在环境科学中,正在研究该化合物降解污染物的潜力。其反应性溴甲基可用于修饰表面或创建催化剂,以分解环境中的有害物质。 这种应用对于开发新的污染控制和修复方法至关重要 .

安全和危害

作用机制

Target of Action

The primary targets of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate are currently unknown. This compound is a synthetic intermediate, often used in the synthesis of other complex molecules

Mode of Action

As a synthetic intermediate, its primary role is likely in the formation of more complex molecules through various chemical reactions .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Pharmacokinetics

As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds

Result of Action

As a synthetic intermediate, its primary role is in the formation of more complex molecules . The effects of these resultant compounds would depend on their specific structures and properties.

Action Environment

The action, efficacy, and stability of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C . .

属性

IUPAC Name |

ethyl 2-bromo-4-(bromomethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S/c1-2-12-6(11)5-4(3-8)10-7(9)13-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYMCHJJYZQLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2453179.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)

![[Bis(phenylsulfanyl)methyl]benzene](/img/structure/B2453183.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2453185.png)

![8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one](/img/structure/B2453190.png)

![4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2453191.png)

![N-(4-fluorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2453192.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2453194.png)